molecular formula C14H13F3N2O2S B2401001 Ethyl 2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetate CAS No. 1211673-52-7

Ethyl 2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetate

Cat. No.: B2401001
CAS No.: 1211673-52-7
M. Wt: 330.33
InChI Key: GZJCWFGSWMRGPE-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetate is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole is a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. The presence of the trifluoromethyl group and the thiazole ring imparts unique chemical and biological properties to this compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of Ethyl 2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetate typically involves the following steps:

Chemical Reactions Analysis

Ethyl 2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule. Common reagents for these reactions include halides and amines.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of ester bonds and the formation of carboxylic acids and alcohols.

Scientific Research Applications

Ethyl 2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetate involves its interaction with specific molecular targets and pathways within biological systems. The thiazole ring and trifluoromethyl group contribute to its ability to bind to enzymes, receptors, and other proteins, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects. For example, the compound may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Ethyl 2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetate can be compared with other thiazole derivatives, such as:

The unique combination of the trifluoromethyl group and the thiazole ring in this compound distinguishes it from other similar compounds, providing it with distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2O2S/c1-2-21-12(20)7-11-8-22-13(19-11)18-10-5-3-4-9(6-10)14(15,16)17/h3-6,8H,2,7H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZJCWFGSWMRGPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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